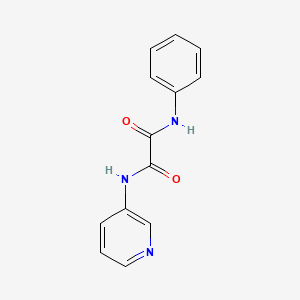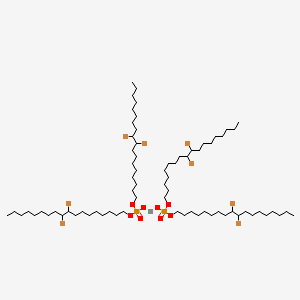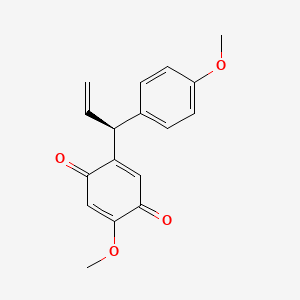
(S)-4,4'-Dimethoxydalbergione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4,4’-Dimethoxydalbergione is a naturally occurring organic compound known for its unique chemical structure and potential applications in various fields. It is a derivative of dalbergione, a type of quinone, and is characterized by the presence of methoxy groups at the 4 and 4’ positions on the aromatic rings. This compound is of significant interest due to its biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4’-Dimethoxydalbergione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 4-methoxyphenol.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield (S)-4,4’-Dimethoxydalbergione.
Industrial Production Methods: In an industrial setting, the production of (S)-4,4’-Dimethoxydalbergione may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and oxidation reactions.
Catalysts: Employing catalysts to enhance the reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: (S)-4,4’-Dimethoxydalbergione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Compounds with various functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
(S)-4,4’-Dimethoxydalbergione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-4,4’-Dimethoxydalbergione involves:
Molecular Targets: It interacts with various enzymes and proteins, inhibiting their activity.
Pathways: It affects cellular pathways related to oxidative stress and apoptosis, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
4-Methoxydalbergione: Similar structure but with only one methoxy group.
4,4’-Dihydroxydalbergione: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness: (S)-4,4’-Dimethoxydalbergione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
4646-87-1 |
|---|---|
Fórmula molecular |
C17H16O4 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
2-methoxy-5-[(1S)-1-(4-methoxyphenyl)prop-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H16O4/c1-4-13(11-5-7-12(20-2)8-6-11)14-9-16(19)17(21-3)10-15(14)18/h4-10,13H,1H2,2-3H3/t13-/m0/s1 |
Clave InChI |
FSNITHOUQGJHTR-ZDUSSCGKSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@H](C=C)C2=CC(=O)C(=CC2=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)C(C=C)C2=CC(=O)C(=CC2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


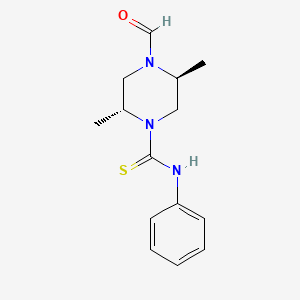
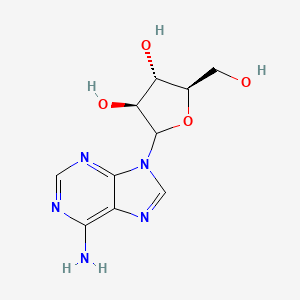

![3-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B14158141.png)
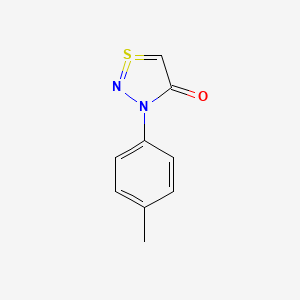
![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B14158148.png)

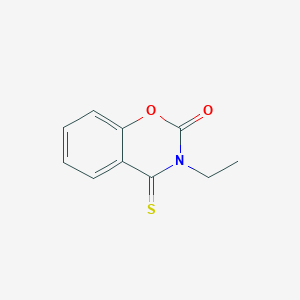

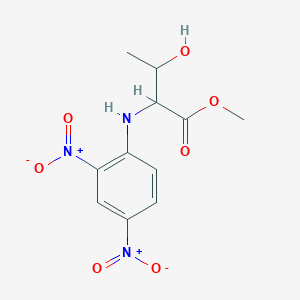
![2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine](/img/structure/B14158177.png)
![2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B14158197.png)
